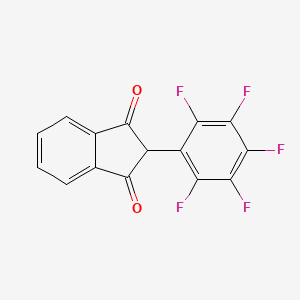
Trimethyl(3-(trifluoromethyl)phenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is also referred to as Ruppert-Prakash reagent, named after its developers Ingo Ruppert and G. K. Surya Prakash .
Métodos De Preparación
Trimethyl(3-(trifluoromethyl)phenyl)silane is typically prepared from trimethylsilyl chloride and bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor . The reaction conditions involve the use of a metal salt (M⁺X⁻) to facilitate the reaction. Industrial production methods follow similar synthetic routes but are optimized for large-scale production .
Análisis De Reacciones Químicas
Trimethyl(3-(trifluoromethyl)phenyl)silane undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with aldehydes and ketones to form trifluoromethylated alcohols.
Substitution: The compound can be used to convert esters to trifluoromethyl ketones.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s reactivity is primarily focused on nucleophilic addition and substitution reactions.
Common reagents and conditions used in these reactions include tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) as catalysts . Major products formed from these reactions are trifluoromethylated alcohols and ketones .
Aplicaciones Científicas De Investigación
Trimethyl(3-(trifluoromethyl)phenyl)silane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action for trimethyl(3-(trifluoromethyl)phenyl)silane involves the generation of a highly reactive trifluoromethide (CF₃⁻) intermediate . This intermediate attacks carbonyl compounds to form an alkoxide anion, which is then silylated by the reagent to give the overall addition product . The process is often initiated by a metal salt and involves an anionic chain reaction .
Comparación Con Compuestos Similares
Trimethyl(3-(trifluoromethyl)phenyl)silane is unique due to its ability to introduce trifluoromethyl groups into various substrates efficiently. Similar compounds include:
Tetramethylsilane (TMS): A non-fluorinated analog used as a standard in NMR spectroscopy.
Trifluoromethylsilane (CF₃SiH₃): Another fluorinated derivative but less reactive compared to this compound.
These compounds differ in their reactivity and applications, with this compound being more versatile in organic synthesis .
Propiedades
Número CAS |
4405-40-7 |
|---|---|
Fórmula molecular |
C10H13F3Si |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
trimethyl-[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C10H13F3Si/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13/h4-7H,1-3H3 |
Clave InChI |
KLGJAWLQMFOPHM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)



![2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13681742.png)

![7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13681746.png)


![7-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13681759.png)



![5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13681770.png)
